molecular formula C9H9IN2O B2480213 3-Iodo-6-methoxy-1-methyl-1H-indazole CAS No. 1431163-17-5

3-Iodo-6-methoxy-1-methyl-1H-indazole

Cat. No.: B2480213
CAS No.: 1431163-17-5
M. Wt: 288.088
InChI Key: WPEGXAAVEVXKBA-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1-methyl-1H-indazole is a synthetic compound with the molecular formula C9H9IN2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an iodine atom at the third position, a methoxy group at the sixth position, and a methyl group at the first position of the indazole ring.

Preparation Methods

The synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodoaniline and 2-methoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-iodoaniline and 2-methoxybenzaldehyde in the presence of a suitable catalyst.

    Cyclization: The intermediate undergoes cyclization to form the indazole ring. This step often requires the use of a strong acid or base to facilitate the ring closure.

    Methylation: The final step involves the methylation of the indazole ring at the first position using a methylating agent such as methyl iodide.

Industrial production methods for this compound are similar but are optimized for large-scale synthesis, often involving continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

3-Iodo-6-methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including:

Scientific Research Applications

3-Iodo-6-methoxy-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Iodo-6-methoxy-1-methyl-1H-indazole can be compared with other indazole derivatives such as:

Properties

IUPAC Name

3-iodo-6-methoxy-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGXAAVEVXKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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